REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]>ClCCl>[CH3:19][C:18]([CH3:21])([CH3:20])[C:17]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:22]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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NC=1C=NC=CC1
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Name
|
|
Quantity
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139 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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800 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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then concentrated in vacuo
|
Type
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ADDITION
|
Details
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To the residue was added 600 mL of ethyl acetate
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Type
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WASH
|
Details
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the organic solution was washed sequentially with water, 0.5N aqueous sodium bicarbonate solution and saturated aqueous brine (300 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the crude solid was added 150 mL of ethyl acetate
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigourously for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
300 mL of hexane was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resultant crystalline solid was filtered
|
Type
|
WASH
|
Details
|
washed with 400 mL of 10% ethyl acetate/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |